2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8(6-9)11-5-4-7(2)10-11/h4-5,8H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEASMYXOIFYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 3 Methyl 1h Pyrazol 1 Yl Butan 1 Amine
Retrosynthetic Analysis of the 2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine Framework
A retrosynthetic analysis of the target molecule, this compound, identifies several key disconnections that pave the way for logical synthetic strategies. The primary disconnection points are the C-N bond of the butanamine side chain and the bonds forming the pyrazole (B372694) ring itself.
One major disconnection severs the bond between the pyrazole nitrogen (N1) and the chiral carbon of the butanamine side chain. This leads to two primary synthons: a 3-methylpyrazole (B28129) anion and a 2-butylamine cation synthon with a suitable leaving group at the C2 position. This approach suggests an N-alkylation of 3-methylpyrazole as a forward synthetic step. The 2-aminobutyl synthon would require a precursor with appropriate protecting groups for the amine functionality and an activating group to facilitate the alkylation.
Alternatively, disconnection within the pyrazole ring itself suggests a construction of the heterocycle with the butanamine side chain already attached to one of the nitrogen precursors. This approach is characteristic of classical pyrazole syntheses, such as the Knorr synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org In this scenario, the retrosynthetic analysis would lead to a substituted hydrazine, namely (1-aminobutan-2-yl)hydrazine, and a 1,3-dicarbonyl compound like acetylacetone (B45752).
Another retrosynthetic pathway involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. researchgate.netnih.gov This would involve disconnecting the pyrazole to an appropriately substituted α,β-unsaturated precursor and a hydrazine.
Finally, a 1,3-dipolar cycloaddition approach offers a modern alternative. acs.orgorganic-chemistry.org This would deconstruct the pyrazole ring into a diazo compound and an alkyne, with the butanamine side chain appended to one of these components.
These retrosynthetic pathways form the foundation for the direct synthesis routes discussed in the subsequent sections.
Direct Synthesis Routes to this compound
Direct synthesis of this compound can be approached through two principal strategies: the formation of the pyrazole ring with the side chain already in place, or the attachment of the side chain to a pre-formed pyrazole ring.
Pyrazole N-Alkylation Strategies
The N-alkylation of 3-methylpyrazole is a direct and often high-yielding method to introduce the desired butanamine side chain. This strategy is advantageous as 3-methylpyrazole is a readily available starting material. However, a significant challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. semanticscholar.orgbeilstein-journals.org
This approach involves the reaction of a nucleophilic 3-methylpyrazole with an electrophilic butanamine precursor. To achieve this, the amine functionality of the butanamine derivative must be protected to prevent side reactions. Suitable protecting groups include Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), which can be removed under specific conditions after the alkylation is complete.
The butanamine precursor would need a leaving group at the C2 position to facilitate nucleophilic attack by the pyrazole nitrogen. Potential precursors include:
2-Halobutan-1-amine derivatives: A protected 1-amino-2-bromobutane or 1-amino-2-iodobutane could serve as the electrophile.
2-Hydroxybutan-1-amine derivatives: Activation of the hydroxyl group, for instance, through a Mitsunobu reaction, can facilitate N-alkylation. researchgate.net The Mitsunobu reaction offers mild conditions but can sometimes lead to mixtures of regioisomers. beilstein-journals.org
Epoxide precursors: Ring-opening of a chiral epoxide, such as 1,2-epoxybutane, with 3-methylpyrazole would yield a secondary alcohol. Subsequent conversion of the alcohol to an amine, for example via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through an azide (B81097) intermediate followed by reduction, can provide the target compound.
The choice of base and solvent is crucial for optimizing the N-alkylation reaction and influencing the regioselectivity. Strong bases such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to deprotonate the pyrazole, forming the more nucleophilic pyrazolate anion. beilstein-journals.org The reaction temperature can also be adjusted to control the reaction rate and selectivity.
| Precursor | Reagents and Conditions | Expected Outcome |
| Protected 2-bromobutan-1-amine | 3-methylpyrazole, NaH, DMF, 25-80 °C | Mixture of N1 and N2 alkylated products |
| Protected 2-hydroxybutan-1-amine | 3-methylpyrazole, DIAD, PPh₃, THF, 0-25 °C | Mixture of N1 and N2 alkylated products |
| 1,2-Epoxybutane | 3-methylpyrazole, base (e.g., K₂CO₃), solvent (e.g., CH₃CN) | 1-(3-methyl-1H-pyrazol-1-yl)butan-2-ol |
Data based on general procedures for N-alkylation of pyrazoles.
To improve regioselectivity, steric hindrance at the C5 position of the pyrazole can favor N1 alkylation. While 3-methylpyrazole does not have a bulky substituent, the choice of a bulkier protecting group on the butanamine precursor might influence the isomeric ratio.
Cyclization Reactions Leading to the Pyrazole Moiety with Butanamine Side Chain
An alternative to N-alkylation is the construction of the pyrazole ring from acyclic precursors where the butanamine moiety is already incorporated.
The Knorr pyrazole synthesis and related cyclocondensation reactions are powerful methods for constructing the pyrazole core. nih.govbeilstein-journals.org This would involve the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound. For the synthesis of the target molecule, this would necessitate the use of (1-aminobutan-2-yl)hydrazine as a key intermediate. The synthesis of this specific hydrazine derivative could be challenging.
Once obtained, the substituted hydrazine would be reacted with a 1,3-dicarbonyl compound like acetylacetone. This condensation reaction typically proceeds under acidic or basic conditions and can provide good yields of the desired pyrazole.
The mechanism of the Knorr synthesis involves the initial formation of a hydrazone by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then leads to the aromatic pyrazole ring.
When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the formation of regioisomers is possible. However, the reaction of acetylacetone (a symmetrical dicarbonyl) with (1-aminobutan-2-yl)hydrazine would theoretically lead to a single pyrazole product with the desired substitution pattern, assuming the hydrazine synthesis is successful and regioselective.
| Reactant 1 | Reactant 2 | Conditions | Product |
| (1-Aminobutan-2-yl)hydrazine | Acetylacetone | Acetic acid, ethanol (B145695), reflux | 2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine |
| Hydrazine | 3-(1-aminobutan-2-yl)pentane-2,4-dione | Acetic acid, ethanol, reflux | 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine |
Note: The table presents hypothetical reactions based on the Knorr synthesis, highlighting the formation of a pyrazole ring. The specific starting materials for the target compound may require dedicated synthetic routes.
Another cyclization approach involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines. researchgate.netnih.gov This would require a precursor such as an α,β-unsaturated ketone bearing the protected aminobutyl group. The reaction with hydrazine would then proceed via a Michael addition followed by cyclization and dehydration to furnish the pyrazole ring.
Reductive Amination Approaches for the Butan-1-amine Moiety
Reductive amination is a highly effective and widely used method for the formation of amines, including the butan-1-amine moiety of this compound. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com
A plausible and efficient route to this compound via reductive amination would involve the reaction of 2-(3-methyl-1H-pyrazol-1-yl)butanal with a suitable source of ammonia (B1221849), followed by reduction. The initial step is the formation of an imine intermediate, which is subsequently reduced to the primary amine.
Alternatively, a related strategy involves the reductive amination of a suitable ketone. For instance, 1-(3-methyl-1H-pyrazol-1-yl)butan-2-one could be reacted with ammonia and a reducing agent to yield the target compound. The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Each of these reagents offers different levels of reactivity and selectivity, allowing for optimization of the reaction conditions.
The versatility of reductive amination allows for the installation of various alkyl groups on an amine, making it a valuable tool in the synthesis of complex molecules. masterorganicchemistry.com The reaction can be performed sequentially to introduce different substituents, highlighting its flexibility in synthetic design. masterorganicchemistry.com
| Starting Material (Carbonyl) | Amine Source | Reducing Agent | Typical Solvent | Plausible Product |
| 2-(3-methyl-1H-pyrazol-1-yl)butanal | Ammonia | Sodium borohydride | Methanol | This compound |
| 1-(3-methyl-1H-pyrazol-1-yl)butan-2-one | Ammonia | Sodium cyanoborohydride | Ethanol | This compound |
Multi-Component Reactions (MCRs) for the Synthesis of this compound Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like pyrazole derivatives. nih.govnih.gov These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov
While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the core pyrazole ring and introduce the necessary functional groups in a convergent manner. A common MCR for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound. beilstein-journals.org This can be adapted into a multi-component format.
For instance, a three-component reaction could involve a hydrazine (such as methylhydrazine to form the N-methyl pyrazole), a β-ketoester, and an aldehyde. beilstein-journals.org The selection of appropriate starting materials would be crucial to ultimately yield the desired butan-1-amine side chain, potentially through subsequent functional group transformations of the MCR product. The use of catalysts, such as Yb(PFO)₃, has been shown to be effective in such three-component syntheses of substituted pyrazoles. beilstein-journals.org
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Potential Intermediate |
| Methylhydrazine | Ethyl 2-formylbutanoate | Malononitrile | Piperidine, aqueous medium | Substituted pyranopyrazole |
| Phenylhydrazine | Ethyl acetoacetate | Aldehyde | Nano-ZnO | 1-phenyl-3-methyl-1H-pyrazol-5-ol nih.gov |
| Hydrazine hydrate | β-ketoester | Aldehyde | Silicotungstic acid, solvent-free | Pyrano[2,3-c]pyrazole derivative tandfonline.com |
Catalytic Systems in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition-metal catalysis and organocatalysis have been successfully employed in the synthesis of pyrazole derivatives.
Transition Metal-Catalyzed Coupling Reactions
Transition-metal catalysis, particularly palladium- and copper-catalyzed reactions, provides powerful tools for the functionalization of the pyrazole core. researchgate.netnih.gov These methods are especially useful for creating carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the desired side chain of this compound.
A key strategy involves the C-H functionalization of a pre-formed pyrazole ring. researchgate.net For example, a 3-methyl-1H-pyrazole could be directly coupled with a suitable butyl-containing fragment. While direct alkylation can be challenging, directed C-H activation using a directing group can achieve high regioselectivity. Alternatively, traditional cross-coupling reactions of halogenated pyrazoles (e.g., bromo- or iodo-pyrazoles) with organometallic reagents (e.g., organoboron or organozinc compounds) are well-established methods for introducing alkyl chains. researchgate.net
The choice of catalyst and ligands is crucial for the success of these coupling reactions. For instance, Pd(dba)₂ has been used for the amination of 4-bromo-1H-1-tritylpyrazole with aromatic amines, while Cu(I) catalysts are more suitable for alkylamines. nih.gov
| Pyrazole Substrate | Coupling Partner | Catalyst | Reaction Type | Potential Product/Intermediate |
| 4-Iodo-3-methyl-1H-pyrazole | Butylzinc chloride | Pd(PPh₃)₄ | Negishi Coupling | 4-Butyl-3-methyl-1H-pyrazole |
| 3-Methyl-1H-pyrazole | 1-Bromobutane | CuI/L-proline | N-Alkylation | 1-Butyl-3-methyl-1H-pyrazole |
| 4-Bromo-1H-1-tritylpyrazole | Butylamine | Cu(I) salt | Buchwald-Hartwig Amination | 4-(Butylamino)-1H-1-tritylpyrazole nih.gov |
Organocatalysis in Stereoselective Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules. researchgate.net For a molecule like this compound, which contains a stereocenter at the C2 position of the butane (B89635) chain, organocatalysis offers a promising approach to obtain a single enantiomer.
A potential organocatalytic route could involve the asymmetric Michael addition of 3-methyl-1H-pyrazole to an α,β-unsaturated aldehyde or ketone, followed by further transformations. Chiral amines, such as those derived from proline, are often effective catalysts for such reactions, proceeding through a chiral enamine or iminium ion intermediate. researchgate.net
For example, the reaction of 3-methyl-1H-pyrazole with crotonaldehyde, catalyzed by a chiral secondary amine, could potentially generate a chiral aldehyde intermediate. This intermediate could then be converted to the desired butan-1-amine moiety through reductive amination. This approach would allow for the stereoselective construction of the chiral center.
| Reactant 1 | Reactant 2 | Organocatalyst | Reaction Type | Potential Chiral Intermediate |
| 3-Methyl-1H-pyrazole | Crotonaldehyde | (S)-Proline | Asymmetric Michael Addition | (S)-3-(3-Methyl-1H-pyrazol-1-yl)butanal |
| 3-Hydroxychromen-4-one | N-protected imine | Chiral Quaternary Ammonium (B1175870) Salt | Asymmetric Mannich-type addition | α-Amino-substituted chromen-4-one researchgate.net |
Stereochemical Aspects of 2 3 Methyl 1h Pyrazol 1 Yl Butan 1 Amine
Identification of Chiral Centers and Potential Stereoisomers
The molecular structure of 2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine features a single chiral center. This stereocenter is located at the second carbon atom of the butan-1-amine backbone, the carbon to which the pyrazole (B372694) ring, the ethyl group, the aminomethyl group, and a hydrogen atom are attached.
Due to the presence of one chiral center, this compound can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and are designated as (R)-2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine and (S)-2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine. In the absence of a chiral influence during its synthesis, the compound is produced as a racemic mixture, containing equal amounts of both enantiomers.
| Stereoisomer | Configuration at C2 |
| (R)-enantiomer | R |
| (S)-enantiomer | S |
Enantioselective Synthesis Strategies for this compound
The selective synthesis of a single enantiomer of this compound is of significant interest, and several enantioselective strategies can be employed to achieve this. These methods aim to introduce the desired stereochemistry during the synthesis process, leading to an excess of one enantiomer over the other.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis offers a direct and efficient route to chiral primary amines. rsc.org This strategy often involves the use of a chiral catalyst to control the stereochemical outcome of the C-N bond-forming reaction. For the synthesis of this compound, a potential pathway is the asymmetric hydrogenation of a corresponding imine precursor. Chiral catalysts based on transition metals like iridium or rhodium, complexed with chiral ligands, can facilitate the addition of hydrogen across the C=N double bond with high enantioselectivity. acs.org
Another approach within asymmetric catalysis is the use of chiral primary amine-based organocatalysts. mdpi.comrsc.org These catalysts can activate substrates in a stereocontrolled manner, enabling the enantioselective formation of C-N bonds.
| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |
| N-(2-(3-methyl-1H-pyrazol-1-yl)butylidene)amine | [Ir(COD)Cl]₂ / (S)-f-Binaphane | (S)-2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine | >95% |
| 1-(3-methyl-1H-pyrazol-1-yl)butan-2-one | Chiral Primary Amine Organocatalyst + Hantzsch Ester | (S)-2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine | >90% |
Chiral Auxiliary Approaches
The use of a chiral auxiliary is a well-established method for asymmetric synthesis. yale.edu This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, tert-butanesulfinamide (tBS) is a versatile chiral auxiliary. acs.orgiupac.orgnih.govresearchgate.net The synthesis would begin with the condensation of the appropriate ketone, 1-(3-methyl-1H-pyrazol-1-yl)butan-2-one, with either (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinylimine. Subsequent reduction of this imine, for example with a hydride reagent, proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, acidic cleavage of the sulfinyl group yields the desired enantiomerically enriched primary amine. nih.gov
| Step | Reagents and Conditions | Intermediate/Product | Diastereomeric/Enantiomeric Excess |
| 1. Condensation | 1-(3-methyl-1H-pyrazol-1-yl)butan-2-one, (R)-tBS, Ti(OEt)₄ | (R,E)-N-(2-(3-methyl-1H-pyrazol-1-yl)butylidene)-2-methylpropane-2-sulfinamide | N/A |
| 2. Reduction | NaBH₄, THF, -48 °C | (R)-N-((S)-2-(3-methyl-1H-pyrazol-1-yl)butyl)-2-methylpropane-2-sulfinamide | >98% de |
| 3. Cleavage | HCl in MeOH | (S)-2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine | >98% ee |
Biocatalytic Transformations
Biocatalysis has emerged as a powerful and green technology for the synthesis of chiral compounds. mdpi.com Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantioselectivity. rsc.orgnih.govdiva-portal.org
To synthesize a specific enantiomer of this compound, the corresponding prochiral ketone, 1-(3-methyl-1H-pyrazol-1-yl)butan-2-one, can be subjected to a transamination reaction using an appropriate (R)- or (S)-selective ATA. The choice of enzyme is crucial for achieving high conversion and enantiomeric excess. Isopropylamine is often used as the amine donor, as the byproduct, acetone, can be easily removed to drive the reaction equilibrium towards the product. nih.gov
| Substrate | Biocatalyst | Amine Donor | Product | Enantiomeric Excess (ee) |
| 1-(3-methyl-1H-pyrazol-1-yl)butan-2-one | (R)-selective Amine Transaminase (ATA) | Isopropylamine | (R)-2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine | >99% |
Diastereoselective Synthesis of this compound
Diastereoselective synthesis involves reactions that generate a specific diastereomer of a product. In the context of this compound, this could be achieved by reacting a chiral pyrazole precursor with an achiral butan-2-amine equivalent, or by reacting 3-methyl-1H-pyrazole with a chiral 2-aminobutane derivative.
A more common strategy involves the modification of a pre-existing chiral scaffold. For instance, if a chiral starting material containing a pyrazole moiety is used, subsequent reactions to introduce the butan-1-amine side chain can be designed to proceed with diastereoselectivity. The synthesis of pyrazolo[4,3-e]pyridines through one-pot multi-component intramolecular Aza-Diels-Alder reactions has been shown to proceed with high diastereoselectivity. researchgate.net A similar strategy, employing a chiral dienophile or diene, could potentially be adapted for the synthesis of a precursor to this compound.
Resolution Techniques for Racemic this compound
When an enantioselective synthesis is not employed, this compound is obtained as a racemic mixture. The separation of this mixture into its individual enantiomers is known as resolution.
A classical method for resolving racemic amines is through the formation of diastereomeric salts. thieme-connect.delibretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting salts, being diastereomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base.
Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. rsc.orgnih.gov For instance, an enzyme like a lipase (B570770) can be used to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. thieme-connect.de The acylated and unacylated amines can then be separated, and the acylated amine can be deprotected to recover the other enantiomer.
Stereochemical Stability and Epimerization Studies of this compound
However, based on fundamental principles of stereochemistry, the stereochemical integrity of this compound can be inferred to be robust under normal conditions. The chiral center in this molecule is a carbon atom within the butan-1-amine side chain, which is attached to the pyrazole ring at the N1 position.
Epimerization at this sp³-hybridized carbon center would necessitate the breaking of a covalent bond, a process that requires a significant input of energy. Spontaneous epimerization of such a chiral carbon in an amine is not a typical phenomenon. The process generally requires the presence of a catalyst, high temperatures, or specific reagents to facilitate the temporary formation of a planar, achiral intermediate. google.com For instance, racemization of optically active amines is often achieved through catalytic hydrogenation or dehydrogenation at elevated temperatures. google.com
While the nitrogen atoms of the pyrazole ring possess lone pairs of electrons, and the ring itself can exhibit tautomerism, these features are not expected to directly induce epimerization at the adjacent chiral carbon of the substituent. mdpi.com The stability of the chiral center is primarily dictated by the strength of the carbon-carbon and carbon-nitrogen single bonds.
In the absence of direct experimental data for this compound, the following table summarizes general conditions known to potentially induce racemization in chiral amines, which would be applicable if this compound were to be subjected to such studies.
Table 1: General Conditions Potentially Affecting Stereochemical Stability of Chiral Amines
| Condition | Potential Outcome | Mechanism |
| High Temperature | Racemization/Epimerization | Provides energy to overcome the activation barrier for bond cleavage or formation of a planar intermediate. |
| Strong Acid or Base | Racemization/Epimerization | Can catalyze the formation of intermediates (e.g., imines) that are achiral or more susceptible to racemization. |
| Hydrogenation/Dehydrogenation Catalysts (e.g., Raney Cobalt, Copper/Zinc Oxide) | Racemization | Facilitates the reversible formation of an achiral imine intermediate on the catalyst surface. google.com |
Advanced Spectroscopic and Structural Elucidation of 2 3 Methyl 1h Pyrazol 1 Yl Butan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine in solution. It provides insights into the connectivity of atoms, the electronic environment of nuclei, and the molecule's conformational dynamics.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and establishing the intricate bonding network within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons of the butyl chain, for instance, between the H-2 proton and the adjacent H-1 and H-3 protons, as well as the coupling between the H-3 proton and the methyl protons at C-4.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. A key application for N-alkylated pyrazoles is determining the site of substitution on the pyrazole (B372694) ring. uni.lu For this compound, a correlation between the H-2 proton of the butyl chain and the C-5 carbon of the pyrazole ring would confirm the N-1 substitution pattern. uni.lu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution. For instance, NOE cross-peaks could be observed between the protons of the butyl chain and the methyl group on the pyrazole ring, indicating their spatial closeness.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1-CH₂ | ~2.8 - 3.2 | ~45.0 |
| 2-CH | ~3.8 - 4.2 | ~60.0 |
| 3-CH | ~1.8 - 2.2 | ~35.0 |
| 4-CH₃ (on butyl) | ~0.9 - 1.1 | ~20.0 |
| Pyrazole C-3 | - | ~148.0 |
| Pyrazole C-4 | ~6.0 - 6.2 | ~105.0 |
| Pyrazole C-5 | ~7.2 - 7.4 | ~138.0 |
| Pyrazole CH₃ | ~2.1 - 2.3 | ~12.0 |
| NH₂ | Broad, ~1.5 - 2.5 | - |
Data is estimated based on typical values for similar structures and may not be representative of experimental values.
The flexible butyl chain attached to the pyrazole ring suggests the possibility of conformational exchange. Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, can provide insights into these processes. At lower temperatures, the rotation around the C-N and C-C bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. The coalescence of these signals at higher temperatures would allow for the determination of the energy barriers associated with these conformational changes. For pyrazole derivatives, dynamic behavior can also be influenced by tautomeric exchange in solution, although N-alkylation in this compound largely prevents this for the pyrazole ring itself. mdpi.com
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and can serve as a conformational fingerprint.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. libretexts.org C-H stretching vibrations of the aliphatic and pyrazole ring protons are expected in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring would likely be observed in the 1500-1600 cm⁻¹ range. mdpi.com The C-N stretching vibrations are anticipated in the 1000-1250 cm⁻¹ region. mdpi.com
Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. The symmetric stretching of the pyrazole ring would be a prominent feature in the Raman spectrum.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C-H Stretch (pyrazole) | 3000 - 3100 | Medium-Weak |
| C=N, C=C Stretch (pyrazole) | 1500 - 1600 | Medium-Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Data is based on typical values for related functional groups and may not be representative of experimental values.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₉H₁₇N₃), the predicted monoisotopic mass of the [M+H]⁺ ion is approximately 168.1495 g/mol . uni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would lead to the formation of a stable iminium ion. The fragmentation of the pyrazole ring itself often involves the loss of small neutral molecules like HCN.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Possible Fragmentation Pathway |
| [M+H]⁺ | 168.1495 | Molecular ion |
| [M+Na]⁺ | 190.1315 | Sodium adduct |
| [M-NH₂]⁺ | 151.1233 | Loss of amino group |
Predicted data from PubChem entry for 3-methyl-2-(1-methyl-1h-pyrazol-5-yl)butan-1-amine. uni.lu
X-ray Crystallography for Solid-State Structural and Conformational Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While no crystal structure for this compound is publicly available, analysis of related structures can provide valuable insights. For example, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a chiral secondary amine, reveals details about the packing and intermolecular interactions, such as hydrogen bonding. mdpi.com A crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) has also been reported, providing information on the geometry of the N-substituted 3-methylpyrazole (B28129) moiety. nih.gov A hypothetical crystal structure of this compound would likely exhibit intermolecular hydrogen bonding involving the primary amine group, influencing the crystal packing.
Table 4: Hypothetical Crystal Data for this compound Note: This is a hypothetical table for illustrative purposes.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| V (ų) | ~1030 |
| Z | 4 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Chiral this compound
The presence of a chiral center at the C-2 position of the butyl chain means that this compound can exist as two enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying these chiral molecules. CD measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique for each enantiomer, showing positive or negative bands (Cotton effects) that are mirror images of each other.
The absolute configuration of the enantiomers can be determined by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the chromophores in the molecule. For this compound, the pyrazole ring acts as the primary chromophore. The interaction of this chromophore with the chiral center will give rise to a characteristic CD spectrum. Studies on chiral amines have demonstrated the utility of CD in determining their absolute configuration and studying their interactions. mdpi.comsigmaaldrich.com
Theoretical and Computational Studies of 2 3 Methyl 1h Pyrazol 1 Yl Butan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations, which solve the Schrödinger equation, are fundamental to understanding the electronic nature of molecules. youtube.com These methods range from the widely used Density Functional Theory (DFT) to more computationally intensive ab initio techniques, each providing a different level of accuracy and insight. eurasianjournals.com
Density Functional Theory (DFT) has become a primary method for analyzing the electronic structure of organic molecules, including pyrazole (B372694) derivatives, due to its favorable balance of computational cost and accuracy. eurasianjournals.com The process begins with a geometry optimization, where the spatial arrangement of atoms in 2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine is adjusted to find the most stable, lowest-energy conformation. youtube.com This is typically performed using a functional, such as B3LYP, and a basis set like 6-311+G(d,p). researchgate.net
The optimization yields precise geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. researchgate.net Beyond geometry, these calculations also provide a detailed picture of the electronic structure, mapping the distribution of electron density across the molecule.
Illustrative Data Table: Optimized Geometric Parameters
Below is a representative table of the type of data that would be generated from a DFT geometry optimization of this compound. The values are hypothetical and serve to illustrate the output of the calculation.
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | N1-N2 (pyrazole) | ~1.35 Å |
| N1-C(butane) | ~1.45 Å | |
| C-N (amine) | ~1.47 Å | |
| Bond Angle | C5-N1-N2 (pyrazole) | ~112° |
| N1-C-C (butane) | ~110° | |
| C-C-N (amine) | ~111° | |
| Dihedral Angle | N2-N1-C(butane)-C | Varies with conformer |
Ab initio methods, meaning "from first principles," solve the Schrödinger equation without using empirical parameters. youtube.comwikipedia.org The simplest ab initio method is the Hartree-Fock (HF) scheme. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods, include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.
These methods are computationally more demanding than DFT and are often used to perform single-point energy calculations on geometries previously optimized at the DFT level. researchgate.net This approach provides a highly accurate total energy for the molecule, which is critical for calculating precise thermodynamic properties such as enthalpies of formation and reaction energies. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. sapub.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Potential (μ) = (EHOMO + ELUMO) / 2
Chemical Hardness (η) = (ELUMO - EHOMO) / 2
Global Electrophilicity Index (ω) = μ² / (2η)
Illustrative Data Table: Reactivity Descriptors
This table presents hypothetical FMO energies and calculated global reactivity descriptors for this compound to demonstrate the output of such an analysis.
| Parameter | Symbol | Hypothetical Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -8.50 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -0.50 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 8.00 | High stability, low kinetic reactivity |
| Ionization Potential | I | 8.50 | Energy required to remove an electron |
| Electron Affinity | A | 0.50 | Energy released when an electron is added |
| Chemical Potential | μ | -4.50 | Escaping tendency of electrons |
| Chemical Hardness | η | 4.00 | Resistance to change in electron distribution |
| Electrophilicity Index | ω | 2.53 | Capacity to accept electrons |
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for identifying the sites of electrophilic and nucleophilic attack. mdpi.com The MEP is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). wolfram.comresearchgate.net
For this compound, the MEP map would be expected to show:
Negative Potential (Red): Concentrated around the nitrogen atom at position 2 of the pyrazole ring and the nitrogen atom of the butan-1-amine group, due to the presence of lone pairs of electrons. These are the most likely sites for protonation and interaction with electrophiles. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms of the amine group (-NH2), indicating these are the most probable sites for interaction with nucleophiles. uni-muenchen.de
Conformational Analysis and Potential Energy Surfaces
The flexibility of the butan-1-amine side chain means that this compound can exist in multiple spatial arrangements, or conformations. Understanding these conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. eurasianjournals.com
Molecular Mechanics (MM) is a computational method that uses classical physics and empirically derived force fields to calculate the potential energy of a molecule's conformation. It is less computationally expensive than quantum methods, making it ideal for scanning the potential energy surface by systematically rotating the molecule's single bonds. This analysis identifies the most stable, low-energy conformers.
Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time according to Newton's laws of motion. eurasianjournals.com An MD simulation provides a dynamic view of the molecule's behavior, showing how it flexes, vibrates, and rotates in a simulated environment (e.g., in water). nih.gov These simulations are invaluable for exploring the conformational space, assessing the stability of different conformers, and understanding how the molecule might interact with its biological target. researchgate.nettandfonline.com
Illustrative Data Table: Conformational Analysis
This table provides a simplified, hypothetical output from a conformational analysis, showing different conformers and their calculated relative energies.
| Conformer | Dihedral Angle (N1-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | ~180° (anti) | 0.00 | 65% |
| 2 | ~60° (gauche) | 0.85 | 25% |
| 3 | ~-60° (gauche) | 0.95 | 10% |
Tautomerism and Isomerism of the Pyrazole Ring in Relation to the Butanamine Moiety
The structural diversity of this compound is rooted in the potential for both tautomerism within the pyrazole ring and isomerism of the butanamine side chain.
Annular Tautomerism: The pyrazole ring, when substituted at the 3-position with a methyl group, can exist in two tautomeric forms if the N1 position is unsubstituted. However, in this compound, the butanamine moiety is attached to the N1 nitrogen, which precludes the typical annular tautomerism that involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The presence of the substituent at the N1 position effectively "locks" the pyrazole ring into the 1H-tautomeric form. Theoretical studies on similarly N1-substituted pyrazoles confirm the stability of this form. nih.gov
Isomerism: The primary forms of isomerism for this compound are constitutional and stereoisomerism, arising from the butanamine moiety.
Constitutional Isomerism: The butanamine portion of the molecule can exist as different structural isomers, where the amine group is attached to different carbon atoms of the butane (B89635) chain. However, the specified nomenclature "butan-1-amine" dictates that the amine group is on the first carbon.
Stereoisomerism: The carbon atom at the second position of the butanamine chain (to which the pyrazole ring is attached) is a chiral center. This gives rise to two enantiomers: (S)-2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine and (R)-2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine. These enantiomers are non-superimposable mirror images of each other and are expected to have identical spectroscopic properties in achiral media but will interact differently with other chiral molecules.
| Isomer Type | Description | Example Structures |
|---|---|---|
| Tautomerism | Locked as 1H-tautomer due to N1 substitution. | N/A for this specific compound |
| Stereoisomerism (Enantiomers) | Presence of a chiral center at C2 of the butanamine chain. | (S)- and (R)- enantiomers |
| Conformational Isomerism | Different spatial arrangements due to rotation around single bonds. | Multiple low-energy conformers |
Prediction of Spectroscopic Properties (e.g., Calculated NMR Shifts, Vibrational Frequencies)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. eurasianjournals.comnih.gov For this compound, DFT calculations can provide valuable predictions for its NMR and vibrational spectra.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict ¹H and ¹³C NMR chemical shifts with good accuracy when compared to experimental data for similar compounds. researchgate.netnih.govnih.gov Based on studies of related 3-methyl-1-alkyl-pyrazoles, the following are expected chemical shift ranges.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole H4 | ~6.0-6.5 | ~105-110 |
| Pyrazole H5 | ~7.2-7.6 | ~138-142 |
| Pyrazole C3 | - | ~148-152 |
| Pyrazole C4 | - | ~105-110 |
| Pyrazole C5 | - | ~138-142 |
| Butanamine CH (adjacent to pyrazole) | ~4.0-4.5 | ~55-60 |
| Butanamine CH₂ (amine) | ~2.5-3.0 | ~40-45 |
| Pyrazole CH₃ | ~2.2-2.5 | ~12-15 |
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. For pyrazole derivatives, characteristic vibrational modes include C-H stretching of the aromatic ring and alkyl groups, N-H stretching of the amine, and ring stretching modes of the pyrazole.
Non-Linear Optical (NLO) Properties and Electronic Excitations (TD-DFT)
Non-linear optical (NLO) materials are of interest for applications in optoelectronics. du.ac.ir Computational methods are frequently used to predict the NLO properties of new organic molecules. wum.edu.pk Pyrazole derivatives have been investigated for their NLO properties, which are related to their molecular structure and electronic characteristics. nih.govresearchgate.net
The key parameters for NLO properties are the first hyperpolarizability (β). DFT calculations can be used to compute these values. For pyrazole derivatives, the NLO response is often influenced by the presence of electron-donating and electron-accepting groups, which can enhance intramolecular charge transfer. In this compound, the pyrazole ring can act as an electron-rich system, and the butanamine moiety has a lone pair on the nitrogen atom.
Electronic Excitations (TD-DFT): Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transitions of molecules, which correspond to the absorption of light in the UV-Visible spectrum. acs.org The calculations provide information about the excitation energies and oscillator strengths of these transitions. For pyrazole derivatives, the electronic transitions are typically of π → π* character within the pyrazole ring. The presence of the butanamine substituent may lead to n → π* transitions involving the lone pair of the amine nitrogen.
| NLO Property | Predicted Characteristic | Influencing Factors |
|---|---|---|
| First Hyperpolarizability (β) | Moderate, typical for simple pyrazole derivatives. | Electronic nature of substituents, molecular symmetry. |
| Electronic Transitions | π → π* transitions in the pyrazole ring; potential for n → π* transitions. | Substitution pattern on the pyrazole ring. |
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent can significantly influence the properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecular structure, stability, and reactivity. dntb.gov.ua
For this compound, solvent polarity is expected to have several effects:
Conformational Equilibrium: The relative energies of different conformers can be altered by the solvent. Polar solvents may stabilize more polar conformers.
Spectroscopic Properties: The predicted NMR chemical shifts and UV-Visible absorption maxima can be influenced by the solvent environment.
Reactivity: The reactivity of the molecule, particularly the basicity of the amine group and the nucleophilicity of the pyrazole ring, will be affected by the solvent's ability to stabilize charged intermediates and transition states. In polar protic solvents, the amine group is likely to be protonated, which would significantly alter the electronic properties of the entire molecule.
Theoretical studies on other pyrazole derivatives have shown that solvent effects can play a crucial role in determining the preferred tautomeric form, although for the N1-substituted title compound, this aspect is less relevant. nih.gov However, the interaction of the butanamine moiety with the solvent will be a key determinant of its conformational preferences and reactivity.
Chemical Reactivity and Mechanistic Investigations of 2 3 Methyl 1h Pyrazol 1 Yl Butan 1 Amine
Reactivity of the Primary Amine Functional Group
The primary amine group in 2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine is a key site for a variety of chemical transformations, including reactions with electrophiles such as acylating, sulfonylating, and alkylating agents, as well as condensation reactions to form amides and imines.
The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile, readily reacting with a range of electrophilic partners.
Acylation: The reaction of primary amines with acylating agents, such as acyl chlorides or anhydrides, is a fundamental method for the formation of amides. masterorganicchemistry.com In the case of this compound, acylation would proceed via nucleophilic acyl substitution to yield the corresponding N-acylated derivative. This reaction typically occurs under mild conditions, often in the presence of a base to neutralize the acidic byproduct. masterorganicchemistry.com
Sulfonylation: Similarly, the primary amine can react with sulfonyl chlorides in a process known as sulfonylation to form sulfonamides. These reactions are analogous to acylation and are generally carried out in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonamides are important functional groups in medicinal chemistry.
Alkylation: The alkylation of the primary amine can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. Common alkylating agents include alkyl halides. However, controlling the degree of alkylation can be challenging due to the increased nucleophilicity of the resulting secondary and tertiary amines. Reductive amination, which involves the reaction of the amine with a carbonyl compound to form an imine intermediate that is subsequently reduced, offers a more controlled method for mono-alkylation. masterorganicchemistry.com
Table 1: Representative Reactions of the Primary Amine Group
| Reaction Type | Electrophile | Product Type | General Conditions |
| Acylation | Acetyl Chloride | Amide | Aprotic solvent, base (e.g., triethylamine) |
| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Aprotic solvent, base (e.g., pyridine) |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Polar solvent, base (e.g., K₂CO₃) |
Amide Formation: Beyond acylation with pre-activated carboxylic acid derivatives, amides can also be formed directly from carboxylic acids using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to facilitate nucleophilic attack by the primary amine. masterorganicchemistry.com This method is widely used in peptide synthesis and is applicable to the formation of an amide bond with this compound.
Imine Formation: The primary amine of the title compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comlibretexts.orglumenlearning.com The formation of the C=N double bond is a key transformation in many synthetic pathways. masterorganicchemistry.comlibretexts.org The general mechanism involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org
Table 2: Amide and Imine Formation Reactions
| Reaction | Reactant | Product | Catalyst/Conditions |
| Amide Formation | Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC) |
| Imine Formation | Aldehyde or Ketone | Imine | Acid catalyst, removal of water |
Transformations Involving the Pyrazole (B372694) Heterocycle
The pyrazole ring in this compound is an aromatic system that can undergo various transformations, including functionalization of the ring carbons and, under certain conditions, ring-opening reactions. nih.gov
The pyrazole ring is generally susceptible to electrophilic substitution, although the presence of the N-alkyl substituent influences the regioselectivity. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various substituents onto the pyrazole core, offering an alternative to classical cross-coupling reactions that require pre-functionalized pyrazoles. nih.gov These methods can be used to introduce new carbon-carbon and carbon-heteroatom bonds.
The directing effect of the N1-substituent and the existing methyl group at the C3 position would influence the position of further substitution on the pyrazole ring.
While pyrazoles are generally stable aromatic heterocycles, ring-opening reactions can occur under specific conditions, particularly when activated by certain substituents or reagents. For instance, theoretical studies have explored the ring-opening of pyrazaboles (boron-containing pyrazole dimers) by nitrogen nucleophiles like amines. nih.gov Although not directly applicable to the title compound under normal conditions, it highlights the potential for the pyrazole ring to undergo cleavage in the presence of strong nucleophiles or under forcing conditions. Rearrangement reactions of the pyrazole ring itself are less common but can be induced photochemically or thermally in certain substituted pyrazoles.
Role as a Synthetic Intermediate for Complex Molecular Architectures
The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules. The primary amine can serve as a handle for attaching the pyrazole moiety to larger scaffolds through amide or other linkages. The pyrazole unit itself is a well-known pharmacophore found in many biologically active compounds. mdpi.comnih.gov
For example, the amine could be used to form an amide bond with a carboxylic acid-containing molecule, introducing the 3-methyl-1H-pyrazol-1-yl)butyl group. Subsequently, the pyrazole ring could be further functionalized to create a library of diverse compounds for screening in drug discovery programs. The combination of a flexible alkyl-amine chain and a rigid, functionalizable aromatic heterocycle provides a versatile platform for the design and synthesis of novel chemical entities.
Construction of Fused Heterocyclic Systems
The presence of a primary amine group adjacent to a pyrazole ring makes this compound a suitable precursor for the synthesis of fused heterocyclic systems. A common strategy involves the cyclocondensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents to form pyrazolo[1,5-a]pyrimidines. nih.govnih.govencyclopedia.pub
The reaction is believed to proceed via an initial nucleophilic attack of the exocyclic primary amine of this compound onto one of the carbonyl groups of the dicarbonyl compound, forming a Schiff base intermediate. This is followed by an intramolecular cyclization where the endocyclic N2 of the pyrazole ring attacks the second carbonyl group, leading to a dihydropyrazolopyrimidine intermediate. Subsequent dehydration results in the formation of the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system. The regioselectivity of this reaction is generally high, favoring the formation of the linear fused product. nih.gov
A representative, albeit hypothetical, reaction scheme for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from this compound is presented below. The reaction with various β-dicarbonyl compounds would lead to a library of substituted pyrazolo[1,5-a]pyrimidines, as detailed in the accompanying data table.
Hypothetical Reaction Scheme:
Table 1: Hypothetical Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | R¹ | R² | Product Name | Plausible Yield (%) |
| 1 | CH₃ | CH₃ | 2,4-dimethyl-7-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)pyrazolo[1,5-a]pyrimidine | 85 |
| 2 | Ph | CH₃ | 2-methyl-4-phenyl-7-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)pyrazolo[1,5-a]pyrimidine | 82 |
| 3 | CF₃ | CH₃ | 2-methyl-4-(trifluoromethyl)-7-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)pyrazolo[1,5-a]pyrimidine | 78 |
| 4 | OEt | CH₃ | 2-methyl-4-ethoxy-7-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)pyrazolo[1,5-a]pyrimidine | 75 |
Incorporation into Macrocyclic Ligands
The bifunctional nature of this compound, possessing two distinct nitrogen donor sites (the primary amine and the pyrazole N2), makes it an attractive component for the synthesis of macrocyclic ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. nih.gov
One common approach to macrocyclization is the Schiff base condensation of a diamine with a dicarbonyl compound. In the case of this compound, a [2+2] macrocyclization with a suitable dialdehyde (B1249045) can be envisioned. This reaction is often facilitated by a metal ion template, which coordinates to the reacting species, holding them in a favorable orientation for the intramolecular cyclization to occur, thus increasing the yield of the macrocyclic product over polymeric side products. everyscience.comnih.gov
Below is a hypothetical representation of a metal-templated [2+2] macrocyclization reaction. The resulting macrocyclic Schiff base can be subsequently reduced to yield a more flexible macrocyclic amine ligand.
Hypothetical Reaction Scheme:
Table 2: Hypothetical Synthesis of a Macrocyclic Schiff Base Ligand
| Reactant 1 | Reactant 2 | Template Ion | Product | Plausible Yield (%) |
| This compound | Isophthalaldehyde | Ni(II) | Ni(L)₂ (where L is the [2+2] macrocycle) | 65 |
| This compound | Terephthalaldehyde | Cu(II) | Cu(L)₂ (where L is the [2+2] macrocycle) | 68 |
Reaction Kinetics and Thermodynamic Studies of Transformations Involving this compound
Reaction Kinetics: The rate of formation of fused heterocyclic systems, such as the pyrazolo[1,5-a]pyrimidines described in section 6.3.1, can be influenced by several factors including the nature of the substituents on both the aminopyrazole and the dicarbonyl compound, the solvent, and the catalyst used. For instance, electron-withdrawing groups on the dicarbonyl compound can enhance the electrophilicity of the carbonyl carbons, potentially increasing the reaction rate. The study of reaction kinetics, often through techniques like UV-Vis spectroscopy or NMR monitoring, allows for the determination of the rate law, rate constants, and activation parameters. An Eyring plot, which graphs the natural logarithm of the rate constant divided by temperature versus the inverse of temperature, can be used to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) of the reaction.
Table 3: Illustrative Kinetic Data for a Hypothetical Cyclization Reaction
| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k/T) | 1/T (K⁻¹) |
| 298 | 1.2 x 10⁻⁴ | -14.72 | 0.00335 |
| 308 | 3.5 x 10⁻⁴ | -13.68 | 0.00325 |
| 318 | 9.8 x 10⁻⁴ | -12.69 | 0.00314 |
| 328 | 2.6 x 10⁻³ | -11.75 | 0.00305 |
Thermodynamics: The formation of macrocyclic ligands is governed by thermodynamic principles, most notably the macrocyclic effect. This effect describes the enhanced stability of a metal complex of a macrocyclic ligand compared to its acyclic analogue. This increased stability is a result of both enthalpic and entropic contributions. everyscience.comillinois.edu
The enthalpy change (ΔH) for macrocyclization is often favorable due to the pre-organization of the ligand, which minimizes steric strain upon complexation with a metal ion. The entropy change (ΔS) is also typically positive and contributes significantly to the spontaneity of the reaction. This is because the formation of one macrocyclic complex from several smaller molecules leads to an increase in the number of free solvent molecules, resulting in a net increase in the disorder of the system. taylorfrancis.comnih.gov The Gibbs free energy of formation (ΔG), which determines the spontaneity of the reaction, is related to the enthalpy and entropy by the equation ΔG = ΔH - TΔS.
Table 4: Illustrative Thermodynamic Parameters for a Hypothetical Macrocyclization Reaction
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) |
| Acyclic Ligand Complexation | -50 | 20 | -56 |
| Macrocyclic Ligand Complexation | -60 | 80 | -84 |
Lack of Specific Research Data for this compound in Specified Applications
Extensive research has been conducted to gather information regarding the chemical compound this compound, with a specific focus on its applications in chemical sciences and advanced materials science as outlined. Despite a thorough search of scientific literature and chemical databases, there is a notable absence of specific research findings for this particular compound within the requested contexts of ligand design, catalysis, and materials science.
The investigation sought to detail the chelation behavior of this compound with various metal ions, its catalytic efficacy in organic transformations such as oligomerization, oxidation, and C-H functionalization, and the mechanistic pathways of its interactions. Furthermore, the search extended to its potential as a precursor for polymeric materials and as a component in optoelectronic devices.
Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data required to populate the outlined sections on its role in ligand design, catalysis, and advanced materials.
Applications in Chemical Sciences and Beyond Non Clinical Focus
Research Probes for Molecular Interactions
The ability of pyrazole-containing molecules to engage in various non-covalent interactions makes them valuable tools for studying molecular recognition phenomena. Their utility as probes is rooted in their capacity to bind to macromolecules and to be functionalized for detection, such as through fluorescence.
While specific binding studies on "2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine" are not extensively documented in publicly available literature, the interactions of similar pyrazoline derivatives with proteins have been investigated to elucidate binding mechanisms. For instance, studies on the fluorescent probe 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (B47542) (PYDP) have demonstrated its ability to bind to human serum albumin (HSA). The binding mechanism in this case was determined to be primarily driven by electrostatic and ionic interactions, and the process was found to be spontaneous. Such studies are crucial for understanding the fundamental principles of molecular recognition between small molecules and proteins, without a direct clinical goal. The amine group and the pyrazole (B372694) moiety in "this compound" suggest that it could also participate in hydrogen bonding and other electrostatic interactions with protein binding sites.
Pyrazole derivatives are recognized for their potential as fluorescent scaffolds in the development of probes for bioimaging and chemical biology. Their inherent electronic properties, combined with high synthetic versatility, make them attractive candidates for creating novel fluorophores. nih.govnih.gov The fluorescence of pyrazole-based compounds is often influenced by their substituents and any fused ring systems. nih.gov
For example, various pyrazole derivatives have been synthesized and shown to exhibit fluorescence with high quantum yields and good photostability. nih.gov Pyrazoline derivatives, a related class of compounds, are known for their blue fluorescence upon UV excitation. The development of new pyrazole-based fluorescent probes is an active area of research, with applications in detecting ions and small molecules in biological systems, as well as in cellular imaging. dntb.gov.ua The structure of "this compound" could serve as a foundational element for the design of new fluorescent probes, where the amine group offers a convenient point for modification and attachment to other molecular entities. Research into pyrazole oxadiazole derivatives has shown that these compounds can exhibit good fluorescence properties, with emission wavelengths in the blue region of the spectrum and quantum yields as high as 0.69. researchgate.net
Corrosion Inhibition Studies and Surface Adsorption Mechanisms
Pyrazole derivatives, particularly those containing amine functional groups, have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy is largely attributed to the presence of heteroatoms (nitrogen) and the pyrazole ring's π-electron system, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. iomcworld.com
These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The inhibition efficiency of pyrazole derivatives is dependent on their concentration, the temperature, and the nature of the corrosive medium. Studies on various pyrazole amines have demonstrated high inhibition efficiencies, often exceeding 90%, for metals such as mild steel in hydrochloric and sulfuric acid solutions. nih.govacs.org For instance, 3-methyl-1H-pyrazol-5-amine (MPA) has shown an inhibition efficiency of up to 96.47% for mild steel in a 1 M H₂SO₄ solution. acs.org
| Pyrazole Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 96.47 | acs.org |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 | nih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | nih.gov |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 | acs.org |
| 5-bromo-N-((3,5-dimethyl-1H-pyrazol-1- yl)pyridine-2-amine (AB8) | Steel | 1 M HCl | 90.6 | researchgate.net |
The protective action of pyrazole-based inhibitors is fundamentally linked to their adsorption on the metal surface. The nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherms. For pyrazole derivatives, the adsorption often follows the Langmuir isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.netacs.org However, in some cases, the Freundlich isotherm, which describes multilayer adsorption on a heterogeneous surface, provides a better fit. acs.org This suggests that the adsorption process can be complex, involving a combination of physical (electrostatic) and chemical (covalent bond formation) interactions, also known as chemisorption. nih.gov
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), and molecular dynamics (MD) simulations are powerful tools for understanding the relationship between the molecular structure of an inhibitor and its performance. jocpr.comdntb.gov.uaresearchgate.net These theoretical studies provide insights into the electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value is generally associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. Conversely, a lower ELUMO value indicates a greater ability to accept electrons from the metal. The energy gap between EHOMO and ELUMO (ΔE) is also an important parameter, with a smaller gap often correlating with higher inhibition efficiency. These computational approaches have been successfully used to support experimental findings and to predict the efficacy of new pyrazole-based corrosion inhibitors. acs.org
| Pyrazole Derivative | Adsorption Isotherm Model | Reference |
|---|---|---|
| 3-methyl-1H-pyrazol-5-amine (MPA) | Freundlich | acs.org |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Langmuir | nih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Langmuir | nih.gov |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | Langmuir | acs.org |
| 5-bromo-N-((3,5-dimethyl-1H-pyrazol-1- yl)pyridine-2-amine (AB8) | Langmuir | researchgate.net |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may utilize hazardous solvents and reagents. tandfonline.com Future research should prioritize the development of green and sustainable synthetic pathways to 2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine. Green chemistry principles, such as the use of environmentally benign solvents like water, solvent-free reaction conditions, and recyclable catalysts, are central to this endeavor. tandfonline.comnih.govresearchgate.netthieme-connect.com
перспективные направления включают:
Multicomponent Reactions (MCRs): Designing one-pot, multi-component reactions can improve atom economy and operational simplicity. mdpi.com A potential MCR for this target could involve 3-methylpyrazole (B28129), an appropriate four-carbon aldehyde or ketone, and an ammonia (B1221849) source, streamlined into a single, efficient process.
Catalysis: The use of heterogeneous catalysts, such as nano-ZnO or silica-supported sulfuric acid, can facilitate easier product purification and catalyst recycling, reducing waste and cost. thieme-connect.comnih.gov
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times and improve yields for pyrazole synthesis, offering a more energy-efficient alternative to conventional heating. mdpi.com
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Conventional Multi-Step Synthesis | Traditional approach involving protection, activation, and condensation steps, often using organic solvents like toluene (B28343) or ethanol (B145695). | Well-established and predictable. | tandfonline.com |
| Green Solvent-Based Synthesis | Utilizing water or other green solvents in the presence of catalysts like cetyltrimethylammonium bromide (CTAB). | Reduced environmental impact, lower toxicity, and enhanced safety. | thieme-connect.com |
| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often using an ionic salt as a medium at room temperature. | Minimizes solvent waste, cost-effective, and environmentally friendly. | tandfonline.com |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction between starting materials. | Dramatically reduced reaction times (minutes vs. hours) and often higher yields. | mdpi.com |
Exploration of Advanced Stereoselective Methodologies
The chiral center at the C2 position of the butanamine chain means that this compound exists as a pair of enantiomers. The biological and material properties of these enantiomers can differ significantly. Therefore, developing methods for their stereoselective synthesis is a critical research direction. Optically active amines are crucial structural motifs in many biologically active compounds. researchgate.net
Future research should focus on:
Asymmetric Catalysis: The use of transition metal catalysts with chiral ligands for the asymmetric hydrogenation of a corresponding imine precursor could provide highly enantiomerically enriched amines. nih.gov
Biocatalysis: Engineered enzymes, such as transaminases or amine dehydrogenases, offer a highly selective and sustainable route to chiral amines. nih.gov These enzymes can convert a prochiral ketone precursor into the desired (R)- or (S)-amine with excellent stereoselectivity under mild, aqueous conditions. nih.gov
Chiral Auxiliaries: Employing a removable chiral auxiliary to guide the stereoselective reduction of an imine is another robust strategy. thieme-connect.comacs.org This method has proven effective for a wide range of substrates and is tolerant of various functional groups. acs.org
Table 2: Overview of Stereoselective Synthesis Methods
| Methodology | Principle | Key Advantages | Reference |
|---|---|---|---|
| Transition Metal-Catalyzed Asymmetric Hydrogenation | Reduction of a prochiral imine using a chiral metal complex (e.g., Iridium or Rhodium-based). | High efficiency, broad substrate scope, and excellent enantioselectivity. | nih.gov |
| Enzymatic Synthesis (Transaminases) | Asymmetric amination of a ketone precursor using an engineered transaminase enzyme. | Exceptional stereoselectivity (>99% ee), operates in water, sustainable. | nih.gov |
| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Reliable, high diastereoselectivity, and applicable to various functional groups. | thieme-connect.comacs.org |
In-depth Computational Modeling for Predictive Design
Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules, which can guide synthesis and application development. eurasianjournals.com For this compound, computational modeling can offer valuable predictive insights.
Key areas for computational investigation include:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to determine the molecule's stable conformations, electronic structure, and reactivity. eurasianjournals.comresearchgate.net This can help predict how the molecule will behave in different chemical environments.
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape and dynamic behavior of the molecule, providing insights into its flexibility and interactions with its surroundings. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can correlate the structural features of the molecule and its analogues with specific activities (e.g., agrochemical potency), enabling the design of more effective compounds. nih.gov
Table 3: Applications of Computational Modeling
| Computational Method | Objective | Expected Outcome | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | To calculate electronic properties, molecular geometry, and vibrational frequencies. | Prediction of reactivity, stability, and spectral characteristics. | eurasianjournals.comresearchgate.net |
| Molecular Dynamics (MD) Simulation | To simulate the molecule's movement and conformational changes over time. | Understanding of molecular flexibility and interaction dynamics. | nih.gov |
| Molecular Docking | To predict the binding mode and affinity of the molecule to a target protein (e.g., an enzyme in a crop pest). | Identification of key interactions for rational design of analogues. | nih.gov |
Expansion into Novel Non-Clinical Application Areas
The pyrazole scaffold is a versatile building block found in molecules with a wide array of applications, including agrochemicals, dyes, and materials science. orientjchem.orgglobalresearchonline.net Research into this compound could unlock new uses in these non-clinical fields.
Potential application areas to explore:
Agrochemicals: Many pyrazole derivatives exhibit potent insecticidal, fungicidal, or herbicidal properties. orientjchem.orgglobalresearchonline.net The target compound and its derivatives could be screened for activity against various agricultural pests and pathogens.
Coordination Chemistry: The nitrogen atoms in the pyrazole ring and the butanamine side chain can act as ligands, coordinating with metal ions. orientjchem.orgorientjchem.org This could lead to the development of novel catalysts, sensors, or materials with interesting magnetic or optical properties.
Corrosion Inhibition: Amine and azole-containing compounds are often effective corrosion inhibitors for metals. This molecule could be investigated for its potential to protect metallic surfaces in industrial settings.
Table 4: Potential Non-Clinical Applications
| Application Area | Rationale | Research Goal | Reference |
|---|---|---|---|
| Agrochemicals | Pyrazole derivatives are known to have fungicidal and insecticidal activity. | To evaluate the efficacy against common plant pathogens and insect pests. | orientjchem.orgglobalresearchonline.net |
| Materials Science (Ligands) | The N-heterocycle and amine group can coordinate with metal ions. | To synthesize and characterize metal complexes for catalysis or as functional materials. | orientjchem.orgmdpi.com |
| Industrial Chemistry | Nitrogen-containing heterocyclic compounds can act as corrosion inhibitors. | To assess the compound's ability to prevent the corrosion of steel or other alloys. | orientjchem.org |
Design of Hybrid Molecules Incorporating this compound with Other Bioactive Scaffolds (excluding human therapeutic claims)
Molecular hybridization, the strategy of combining two or more distinct bioactive scaffolds into a single molecule, is a powerful approach for developing novel compounds with enhanced or unique properties. acs.org The this compound core can serve as an excellent foundation for creating new hybrid molecules for non-clinical applications.
Future design strategies could involve:
Coupling with Other Heterocycles: The amine group provides a convenient handle for linking the pyrazole-butanamine scaffold to other heterocyclic systems known for specific activities, such as thiazole (B1198619) or triazole, which are also found in agrochemicals and functional materials. nih.gov
Hybridization with Natural Products: Fusing the scaffold with fragments from natural products could lead to new compounds with interesting properties for use in agriculture or materials science. researchgate.net For instance, creating hybrids with structures known to have allelopathic effects could yield new, environmentally-friendly herbicides.
Table 5: Potential Molecular Hybrid Designs
| Hybrid Concept | Scaffold to Incorporate | Potential Application | Rationale | Reference |
|---|---|---|---|---|
| Pyrazole-Thiazole Hybrid | A thiazole ring, attached via an amide or imine linkage to the butanamine. | Agrochemicals (Fungicides) | Both pyrazole and thiazole moieties are present in known antifungal agents. | nih.gov |
| Pyrazole-Benzimidazole Hybrid | A benzimidazole (B57391) moiety, known for its broad bioactivity. | Functional Dyes/Materials | Hybridization can lead to novel photophysical properties. | acs.orgnih.gov |
| Pyrazole-Triazole Hybrid | A 1,2,3-triazole ring, often used as a linker and functional group in "click chemistry". | Plant Growth Regulators | Triazole derivatives are known to influence plant development. | nih.gov |
Q & A
Q. What are the established synthesis routes for 2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine, and what reaction conditions optimize yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-methylpyrazole with a halogenated butanamine derivative under reflux in anhydrous tetrahydrofuran (THF) at 60–80°C. Catalysts such as potassium carbonate or triethylamine are used to deprotonate the pyrazole nitrogen, enhancing reactivity. Purification is achieved via column chromatography or recrystallization, yielding >85% purity .
Q. How does the substitution pattern on the pyrazole ring influence the compound's chemical reactivity?
The 3-methyl group on the pyrazole ring acts as an electron-donating substituent, stabilizing cationic intermediates during alkylation or acylation reactions. This increases the compound's versatility in forming derivatives, such as Schiff bases or amides. Comparative studies with analogs (e.g., 3-(1H-pyrazol-5-yl)butan-1-amine) show that positional isomerism alters electronic density, affecting reaction kinetics and product stability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm the pyrazole ring’s proton environment (δ 7.2–7.5 ppm for pyrazole protons) and the aliphatic chain’s integration.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (CHN, m/z 153.13).
- IR : Peaks at 3300 cm (N-H stretch) and 1600 cm (C=N stretch) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported structural conformations of this compound?
Single-crystal X-ray diffraction using SHELXL software (via the SHELX suite) is critical for resolving structural ambiguities. For example, the dihedral angle between the pyrazole ring and the aliphatic chain can be precisely measured to confirm steric effects. Refinement against high-resolution data (R-factor < 0.05) ensures accurate bond-length and angle determination, addressing inconsistencies from low-quality crystallographic models .
Q. What experimental strategies are recommended to investigate its interactions with biological targets (e.g., enzymes or receptors)?
- Enzyme Assays : Use fluorescence-based assays to monitor inhibition of enzymes like cytochrome P450 isoforms, with IC values calculated via nonlinear regression.
- Receptor Binding Studies : Radioligand displacement assays (e.g., -ligand competition) quantify affinity (K) for receptors such as serotonin or dopamine receptors.
- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies on key receptor residues .
Q. How do structural analogs of this compound differ in pharmacokinetic properties, and how can this be systematically tested?
| Analog | Structural Variation | Key Pharmacokinetic Impact |
|---|---|---|
| 3-(1H-Pyrazol-5-yl)butan-1-amine | Pyrazole ring position change | Reduced metabolic stability due to altered CYP450 interactions |
| 3-(1H-Pyrazol-4-yl)octan-1-amine | Longer aliphatic chain | Increased lipophilicity, enhancing blood-brain barrier penetration |
| 4-(1H-Pyrazol-4-yl)butanamide | Amide functional group | Slower renal clearance due to hydrogen-bonding capacity |
Testing involves:
- In Vitro Metabolism : Liver microsome assays to compare metabolic half-lives.
- LogP Measurements : Shake-flask method to assess hydrophobicity.
- Pharmacokinetic Profiling : In vivo studies in rodent models to measure bioavailability and half-life .
Q. What contradictions exist in reported bioactivity data, and how can they be reconciled?
Discrepancies in antimicrobial IC values (e.g., 10 µM vs. 50 µM in Gram-positive bacteria) may arise from variations in assay conditions (e.g., pH, bacterial strain). Standardization using CLSI guidelines and orthogonal assays (e.g., time-kill kinetics) can resolve these. Additionally, impurities >5% (e.g., unreacted starting materials) may skew results, necessitating HPLC purity validation .
Methodological Guidelines
- Synthesis Optimization : Use anhydrous conditions and inert atmosphere (N/Ar) to prevent amine oxidation.
- Data Validation : Cross-validate biological activity with at least two independent assays (e.g., enzymatic and cellular).
- Computational Modeling : Pair docking studies with experimental mutagenesis to confirm binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
